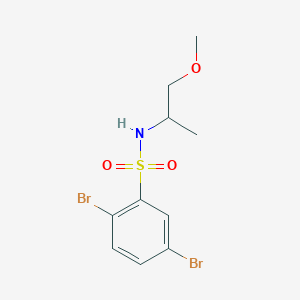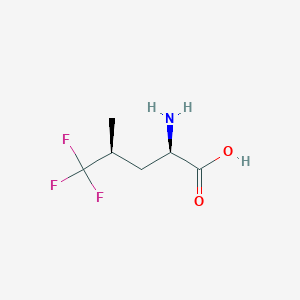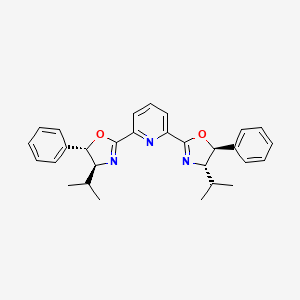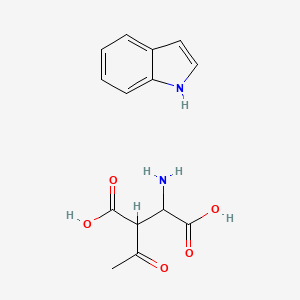
5-(Acetylamino)-1,3-phenylene di(2-furoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylamino)-1,3-phenylene di(2-furoate) is an organic compound that features a phenylene core substituted with acetylamino and furoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3-phenylene di(2-furoate) typically involves the reaction of 5-acetylaminophthalic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is isolated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetylamino)-1,3-phenylene di(2-furoate) can undergo various chemical reactions, including:
Oxidation: The furoate groups can be oxidized to form carboxylic acids.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The furoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids derived from the furoate groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
5-(Acetylamino)-1,3-phenylene di(2-furoate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Acetylamino)-1,3-phenylene di(2-furoate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the furoate groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with similar furoate groups but different functional groups.
2,5-Furandicarboxylic acid: Another furoate-containing compound with different substitution patterns.
Uniqueness
5-(Acetylamino)-1,3-phenylene di(2-furoate) is unique due to its specific combination of acetylamino and furoate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H13NO7 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
[3-acetamido-5-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13NO7/c1-11(20)19-12-8-13(25-17(21)15-4-2-6-23-15)10-14(9-12)26-18(22)16-5-3-7-24-16/h2-10H,1H3,(H,19,20) |
Clé InChI |
ZQYCCCCXSWLPJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)




